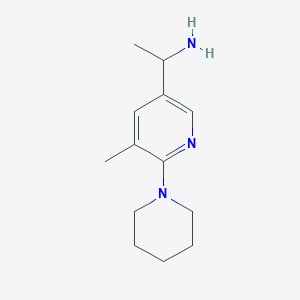
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is a compound with a complex structure that includes a pyridine ring substituted with a piperidine ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-methyl-6-(piperidin-1-yl)pyridin-3-ylboronic acid with an appropriate amine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone or other polar solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
作用機序
The mechanism of action of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanamine group.
6-(Piperidin-1-yl)pyridin-3-ylboronic acid: Contains a boronic acid group instead of an ethanamine group.
Uniqueness
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
1-(5-methyl-6-piperidin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C13H21N3/c1-10-8-12(11(2)14)9-15-13(10)16-6-4-3-5-7-16/h8-9,11H,3-7,14H2,1-2H3 |
InChIキー |
GVBYJKSIGGUDSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCCCC2)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





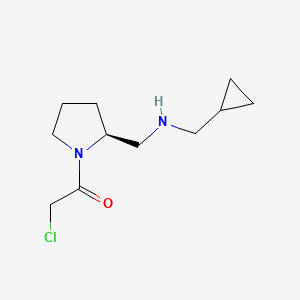
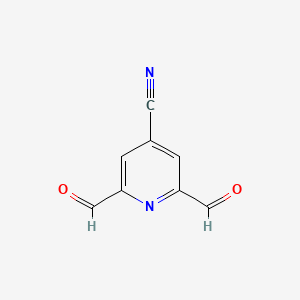
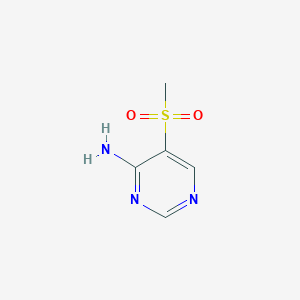
![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)
![4-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B11792996.png)
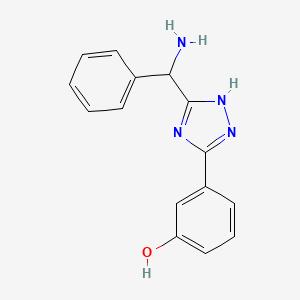
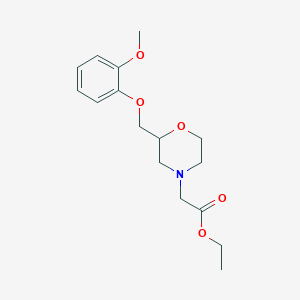

![3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793024.png)


